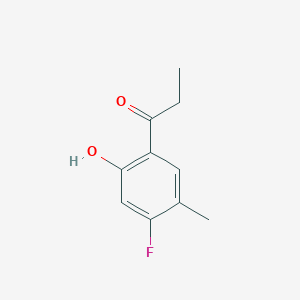

1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11FO2 It is characterized by the presence of a fluoro group, a hydroxy group, and a methyl group on a phenyl ring, along with a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-2-hydroxy-5-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the propan-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 1-(4-Fluoro-2-oxo-5-methylphenyl)propan-1-one.

Reduction: 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-ol.

Substitution: 1-(4-Methoxy-2-hydroxy-5-methylphenyl)propan-1-one.

Scientific Research Applications

1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and hydroxy groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.

Comparison with Similar Compounds

- 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one

- 1-(4-Fluoro-2-methylphenyl)piperidin-4-one

- 1-(4-Propylphenyl)propan-2-one

Uniqueness: 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Biological Activity

1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a propanone functional group linked to a phenolic structure with a fluorine substituent. The presence of both hydroxyl and fluorine groups significantly influences its reactivity and biological interactions.

Structural Formula

The molecular formula can be represented as follows:

- Molecular Formula : C11H13F1O2

- Molecular Weight : 210.22 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures possess antibacterial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 2-8 |

| Chalcone derivatives | Antifungal | 1-2 |

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).

A notable study reported the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 15.3 |

| HepG2 | 12.8 |

These results indicate that the compound may serve as a lead for developing new anticancer therapies .

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules, such as proteins and nucleic acids. The hydroxyl group enhances its capacity to form hydrogen bonds, while the fluorine atom may increase binding affinity to specific targets.

Interaction with Enzymes

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the compound's biological activities:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various chalcone derivatives, including those structurally related to this compound, demonstrating potent antibacterial effects against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : In another investigation, the compound was tested against multiple cancer cell lines, revealing significant cytotoxic effects that warrant further exploration in drug development contexts.

- Mechanistic Insights : Research into the mechanism of action has indicated that the compound may induce cell cycle arrest and apoptosis in cancer cells through modulation of key signaling pathways .

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

1-(4-fluoro-2-hydroxy-5-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11FO2/c1-3-9(12)7-4-6(2)8(11)5-10(7)13/h4-5,13H,3H2,1-2H3 |

InChI Key |

UKNRJEIQXFVHSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C(=C1)C)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.